3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-[(2-Chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one family. This class of compounds has garnered significant attention in medicinal chemistry due to their structural similarity to purine-based systems, enabling interactions with biological targets such as receptors and enzymes . The compound features a 3-substituted thioether group (2-chlorobenzylthio) and a 7-substituted aryl group (3-methoxyphenyl), which modulate its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-26-15-7-4-6-14(11-15)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-2-3-8-16(13)20/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIGOCZRIGZZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=CC=C4Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS Number: 1243075-24-2) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on its anticancer and antibacterial effects.
- Molecular Formula : C19H15ClN4O2S
- Molecular Weight : 398.9 g/mol
- Structure : The compound features a triazolo-pyrazine core with a chlorobenzyl thio group and a methoxyphenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the triazole ring.
- Introduction of the thioether group.
- Substitution reactions to attach the methoxyphenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance:
- A study demonstrated that related triazolethiones exhibited significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Triazole Compounds | MCF-7 | 10 - 20 |
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have been extensively studied. The compound has shown promising results against both Gram-positive and Gram-negative bacteria:
- In vitro tests indicated moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli. For example, some derivatives in this class displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
| Bacteria | MIC (µg/mL) | Comparison with Ampicillin |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable |
| Escherichia coli | 16 | Comparable |
Case Studies
- Anticancer Study : A recent study evaluated a series of triazole derivatives for their cytotoxic effects on MCF-7 cells. The results indicated that modifications on the thioether and aromatic rings significantly influenced activity, suggesting a structure–activity relationship (SAR) that could guide future drug design .
- Antibacterial Evaluation : Another investigation assessed various triazolo[4,3-a]pyrazines for their antibacterial efficacy using the microbroth dilution method. The findings revealed that compounds with electron-donating groups at specific positions exhibited enhanced activity against bacterial strains, indicating the importance of molecular structure in determining biological effectiveness .
Comparison with Similar Compounds
Key Observations :
- Methoxy Group at Position 7 : The 3-methoxyphenyl substituent likely improves solubility in polar aprotic solvents compared to unsubstituted aryl groups, as seen in analogs like 7-phenyl derivatives .
Pharmacological Activity Trends
- Cytotoxicity and Anti-inflammatory Potential: Derivatives with bulky aryl/benzyl groups at position 7 (e.g., 7-(4-fluorobenzyl)) show enhanced cytotoxicity, possibly due to improved membrane penetration . The target compound’s 3-methoxyphenyl group may confer anti-inflammatory activity via P2X7 receptor modulation, as suggested for structurally related triazolopyrazines .
- Receptor Antagonism: Compounds with 3-alkyl/arylthio groups exhibit antagonism toward purinergic receptors (e.g., P2X7), critical for pain and inflammation management . The 2-chlorobenzylthio group in the target compound may amplify this effect compared to non-chlorinated analogs.
Analytical and Quality Control Considerations
- Quantitative Determination: Non-aqueous potentiometric titration (using 0.1 M HClO₄) is validated for related triazolopyrazines, achieving ±0.22% uncertainty .
- Impurity Profiling: HPLC methods detect semiproducts (e.g., 3-hydrazinopyrazin-2-one) and degradation products (e.g., oxidized diones) at ≤0.5% levels .
Q & A
Q. What validated analytical methods are recommended for quantifying triazolopyrazine derivatives like this compound?
Non-aqueous potentiometric titration has been validated for structurally similar triazolopyrazinones, demonstrating linearity (R² ≥ 0.998), accuracy (recovery 98–102%), and precision (RSD ≤ 2%) . For this compound, HPLC or LC-MS with UV detection (λ = 250–280 nm) is suggested, using acetonitrile/water gradients to resolve polar impurities. Include internal standards (e.g., deuterated analogs) to improve reproducibility.
Q. What are the critical steps in synthesizing 3,7-disubstituted triazolopyrazinones?
A general protocol involves:
- Step 1 : Reacting carboxylic acids (e.g., 3-methoxyphenylacetic acid) with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hr to form active imidazolides .
- Step 2 : Condensation with N1-aryl-3-hydrazinopyrazin-2-ones under reflux for 24 hr.
- Step 3 : Recrystallization from DMFA/i-propanol (1:2 v/v) to achieve ≥95% purity. Key parameters: strict anhydrous conditions and stoichiometric control of CDI (1:1 molar ratio to acid) .
Q. How do substituents (e.g., 2-chlorobenzylthio) influence the compound’s stability?
The 2-chlorobenzylthio group enhances oxidative stability compared to unsubstituted thioethers. However, sulfoxide formation is still possible under strong oxidants (e.g., H₂O₂ in acetic acid). Stability assays in DMSO at 25°C show <5% degradation over 72 hr, but storage at −20°C in amber vials is recommended for long-term stability .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across similar triazolopyrazinones?
Conflicting data often arise from variations in:
- Purity : Use orthogonal methods (HPLC, elemental analysis) to verify ≥98% purity.
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Substituent positioning : For example, meta-methoxy groups (as in this compound) show 3-fold higher kinase inhibition than para-substituted analogs due to steric effects . A systematic SAR study with a 12-compound library is advised, controlling for these variables .
Q. What strategies optimize cyclization efficiency during synthesis?
Cyclization yields (typically 60–75%) can be improved by:
- Catalyst screening : K₂CO₃ in DMFA increases reaction rates by 20% compared to NaH .
- Microwave-assisted synthesis : Reduces reaction time from 24 hr to 2 hr at 120°C, achieving 85% yield .
- Solvent optimization : Substituting DMFA with NMP reduces byproduct formation (e.g., hydrazine adducts) .
Q. How to design experiments probing the compound’s mechanism of action in kinase inhibition?
- In vitro kinase profiling : Use a panel of 50+ kinases (e.g., JAK2, CDK2) at 1–10 µM concentrations.
- Molecular docking : Align with co-crystal structures of triazolopyrazinones bound to ATP pockets (PDB: 4HXJ).
- Mutagenesis studies : Introduce point mutations (e.g., Leu83Ala in JAK2) to identify critical binding residues .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Triazolopyrazinones
| Parameter | CDI-Mediated | Carbodiimide Coupling | Microwave |
|---|---|---|---|
| Yield (%) | 68 | 55 | 85 |
| Reaction Time (hr) | 24 | 36 | 2 |
| Purity (%) | 95 | 90 | 98 |
| Byproduct Formation | Moderate | High | Low |
Q. Table 2. Key Stability Parameters
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| DMSO, 25°C, 72 hr | <5 | None detected |
| H₂O₂ (1%), 24 hr | 40 | Sulfoxide derivative |
| pH 7.4 buffer, 37°C, 24 hr | 15 | Hydrolyzed thioether |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
